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Compound of Interest

Compound Name:
3-(3-Fluorophenyl)-4'-

methoxypropiophenone

CAS No.: 898788-76-6

Cat. No.: B1327603

Get Quote

Part 1: Chemical Identity & Structural Analysis
Core Identity
3-(3-Fluorophenyl)-4'-methoxypropiophenone is a specialized dihydrochalcone derivative

serving as a high-value intermediate in medicinal chemistry. It functions primarily as a scaffold

for synthesizing SGLT2 inhibitors, kinase inhibitors, and metabolic disease therapeutics where

the diarylpropane motif is critical for receptor binding.

IUPAC Name: 3-(3-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one

CAS Number: 898788-76-6[1]

Molecular Formula: C₁₆H₁₅FO₂

Molecular Weight: 258.29 g/mol [2]

SMILES:COc1ccc(C(=O)CCc2cccc(F)c2)cc1
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Structural Pharmacophore Analysis
The molecule integrates three distinct chemical zones, each serving a specific function in drug

design:

The Electron-Rich Acceptor (4-Methoxyphenyl): The methoxy group at the para position acts

as a strong electron-donating group (EDG), increasing the electron density of the carbonyl

oxygen via resonance. This enhances the carbonyl's capability as a hydrogen bond acceptor

in protein-ligand interactions.

The Flexible Linker (Propanone Chain): The saturated ethyl bridge (-CH2-CH2-) provides

rotational freedom, allowing the two aromatic rings to adopt an induced-fit conformation

within a binding pocket.

The Metabolic Blocker (3-Fluorophenyl): The fluorine atom at the meta position of the distal

phenyl ring serves as a bioisostere for hydrogen. It blocks metabolic oxidation at the

vulnerable C3 position (a common site for CYP450 attack) and modulates the lipophilicity

(LogP) of the molecule without significantly altering steric bulk.

Part 2: Physicochemical Properties[5]
The following data aggregates experimental values and high-confidence predictive models

(ACD/Labs, EPISuite).
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Property Value / Range Significance

Appearance
Off-white crystalline solid or

viscous oil

Low melting point indicates

weak crystal lattice forces due

to flexible linker.

Melting Point 45°C – 55°C (Estimated)

Requires careful temperature

control during drying to avoid

oiling out.

Boiling Point ~390°C (at 760 mmHg)

High boiling point necessitates

vacuum distillation for

purification.

Solubility
DCM, EtOAc, DMSO,

Methanol

Highly lipophilic; insoluble in

water.

LogP 3.8 ± 0.3

Lipophilic nature suggests

good membrane permeability

(Lipinski compliant).

pKa N/A (Non-ionizable)
Remains neutral at

physiological pH.

Part 3: Synthesis & Reactivity
Validated Synthetic Route: The Chalcone-Hydrogenation
Pathway
The most robust industrial route involves a two-step sequence: Claisen-Schmidt condensation

followed by catalytic hydrogenation. This pathway minimizes side reactions compared to

Friedel-Crafts acylation.

Step 1: Claisen-Schmidt Condensation
Objective: Synthesis of the unsaturated chalcone intermediate.

Reagents: 4-Methoxyacetophenone (1.0 eq), 3-Fluorobenzaldehyde (1.0 eq), NaOH (1.2

eq), Ethanol.
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Mechanism: Base-catalyzed aldol condensation followed by E1cB elimination.

Protocol:

Dissolve 4-methoxyacetophenone (15.0 g, 100 mmol) and 3-fluorobenzaldehyde (12.4 g,

100 mmol) in Ethanol (100 mL).

Cool to 0°C. Dropwise add 10% aqueous NaOH (50 mL) over 20 minutes.

Allow the mixture to warm to Room Temperature (RT) and stir for 6 hours. Checkpoint: The

solution will turn yellow/orange, and a precipitate often forms.

Workup: Pour reaction mixture into ice water (300 mL) containing HCl (to neutralize base).

Filter the yellow solid. Recrystallize from Ethanol.

Product: 3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone).

Step 2: Catalytic Hydrogenation
Objective: Selective reduction of the alkene to the alkane without reducing the carbonyl or

stripping the fluorine.

Reagents: H₂ (1 atm), 10% Pd/C (5 wt%), Ethyl Acetate (EtOAc).

Protocol:

Dissolve the chalcone (10 g) in EtOAc (100 mL).

Add 10% Pd/C (0.5 g) under an inert nitrogen atmosphere.

Purge with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at RT for 4-8 hours.

Monitoring: Check TLC (Hexane:EtOAc 4:1). The UV-active chalcone spot (lower Rf) will

disappear, replaced by the dihydrochalcone (higher Rf, less UV active).

Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with EtOAc.

Concentrate the filtrate under reduced pressure to yield the target dihydrochalcone.
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Reaction Workflow Diagram
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Figure 1: Two-step industrial synthesis pathway via chalcone intermediate.

Part 4: Analytical Characterization
To validate the identity of 3-(3-Fluorophenyl)-4'-methoxypropiophenone, compare

experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):

δ 7.95 (d, J=8.8 Hz, 2H): Ortho-protons of the 4-methoxyphenyl ring (deshielded by

carbonyl).

δ 7.25 – 6.90 (m, 4H): Overlapping signals from the 3-fluorophenyl ring and the meta-protons

of the methoxyphenyl ring.

δ 6.93 (d, J=8.8 Hz, 2H): Meta-protons of the 4-methoxyphenyl ring (shielded by methoxy).

δ 3.87 (s, 3H): Methoxy group (-OCH₃).

δ 3.25 (t, J=7.5 Hz, 2H): Methylene α to carbonyl (-C(=O)-CH₂-).

δ 3.05 (t, J=7.5 Hz, 2H): Benzylic methylene (-CH₂-Ar).

¹³C NMR (100 MHz, CDCl₃):

Carbonyl (C=O): ~197.5 ppm.
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C-F Coupling: The carbons on the fluorinated ring will show characteristic splitting (doublets)

due to ¹J_CF (~245 Hz), ²J_CF (~21 Hz), and ³J_CF (~8 Hz) coupling.

Infrared Spectroscopy (FT-IR)
1675 cm⁻¹: Strong C=O stretching (Aryl ketone).

1600, 1510 cm⁻¹: C=C Aromatic ring stretching.

1255 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

1150 – 1200 cm⁻¹: C-F stretching (distinctive fingerprint).

Part 5: Applications in Drug Discovery
Bioisosteric Replacement
This compound is frequently used in Fragment-Based Drug Design (FBDD). The 3-fluorophenyl

moiety is a classic bioisostere for a phenyl ring.

Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol),

preventing metabolic hydroxylation at the 3-position.

Electronic Modulation: The fluorine atom withdraws electrons inductively (-I effect), which

can alter the pKa of nearby functional groups and influence π-π stacking interactions in the

receptor pocket.

SGLT2 Inhibitor Pharmacophore
The diaryl-propanone scaffold mimics the aglycone pharmacophore of Sodium-Glucose Co-

Transporter 2 (SGLT2) inhibitors (e.g., Canagliflozin).

Mechanism: In research settings, this ketone can be reacted with gluconolactone derivatives

or reduced to the corresponding methylene to generate C-aryl glycoside analogs, which are

potent antidiabetic agents.

Signal Transduction Diagram
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The following diagram illustrates how the structural features of the molecule translate to

biological interaction potential.
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Figure 2: Pharmacophore mapping of 3-(3-Fluorophenyl)-4'-methoxypropiophenone.

Part 6: Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid

inhalation of dust/aerosols.

Storage: Store in a cool, dry place (2-8°C recommended). Keep under inert gas

(Argon/Nitrogen) if storing for extended periods to prevent slow oxidation of the methylene

positions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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